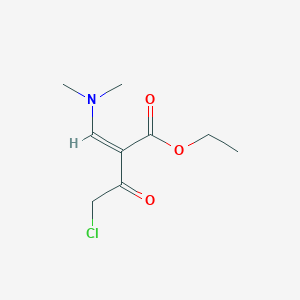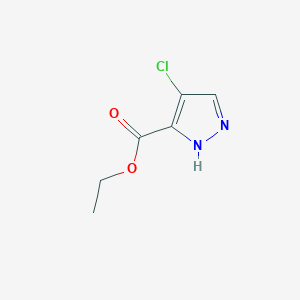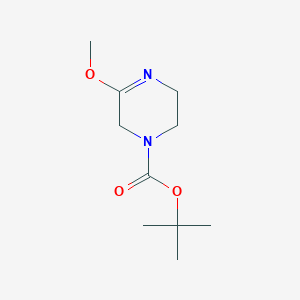![molecular formula C12H15ClN2O2 B1427195 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one CAS No. 1384680-90-3](/img/structure/B1427195.png)
4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one
Vue d'ensemble
Description
“4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one” is a chemical compound with the CAS Number: 1384680-90-3 . It has a molecular weight of 254.72 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI Code for “4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one” is 1S/C12H15ClN2O2/c1-8(16)10-3-2-9(6-11(10)13)15-5-4-14-12(17)7-15/h2-3,6,8,16H,4-5,7H2,1H3,(H,14,17) .Physical And Chemical Properties Analysis
The physical form of “4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one” is a powder .Applications De Recherche Scientifique
Metabolism and Disposition
Piperazine derivatives, including those similar to 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one, undergo extensive metabolism, which is crucial for their therapeutic efficacy and safety profiles. These compounds are primarily metabolized through CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have varied effects on serotonin and other neurotransmitter receptors. This metabolism plays a significant role in their pharmacological actions, including treatments for depression, psychosis, and anxiety, and highlights the importance of understanding their metabolic pathways for safe and effective use (Caccia, 2007).
Therapeutic Applications
Piperazine derivatives are featured in numerous drugs with diverse therapeutic applications, ranging from antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents to imaging agents. Modifications in the piperazine nucleus can significantly affect the medicinal potential of these molecules, making them a versatile scaffold for drug development. This flexibility underscores the potential of piperazine derivatives in creating new treatments for a wide range of conditions (Rathi et al., 2016).
Role in Neuropsychiatric Disorders
Certain piperazine derivatives exhibit pro-cognitive effects, potentially mediated by interactions with dopamine receptors. This suggests their application in enhancing memory and treating neuropsychiatric disorders, indicating a need for further research into their mechanisms of action and therapeutic potential (Braszko, 2010).
Pharmacophoric Groups in Antipsychotic Agents
The arylcycloalkylamine group, including phenyl piperidines and piperazines, plays a crucial role in the binding affinity and selectivity of antipsychotic agents to D2-like receptors. Exploring the contributions of these pharmacophoric groups enhances understanding of the structure-activity relationships critical for developing more effective and selective antipsychotic drugs (Sikazwe et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one are currently unknown
Mode of Action
It is known that piperazine derivatives, which this compound is a part of, have a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
Some piperazine derivatives have shown antibacterial and antifungal activity
Propriétés
IUPAC Name |
4-[3-chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(16)10-3-2-9(6-11(10)13)15-5-4-14-12(17)7-15/h2-3,6,8,16H,4-5,7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXUOJGDIDJRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)N2CCNC(=O)C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1427121.png)

![Spiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1427130.png)

